1-Phenylpiperidin-4-amine
Overview
Description
1-Phenylpiperidin-4-amine is an organic compound with the molecular formula C11H16N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenyl group attached to the piperidine ring
Mechanism of Action
Target of Action
1-Phenylpiperidin-4-amine is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Mode of Action
It’s worth noting that piperidine derivatives have been found to interact with various targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives have been found to be involved in a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
It’s worth noting that piperidine derivatives have been associated with a wide range of pharmacological effects .
Biochemical Analysis
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation . Changes in gene expression may also be a part of its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpiperidin-4-amine can be synthesized through several methods. One common approach involves the reductive amination of 4-piperidone with aniline. This reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent such as ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure hydrogenation and advanced catalytic systems can further optimize the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted phenylpiperidines with different functional groups.
Scientific Research Applications
1-Phenylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including analgesic and antipsychotic effects.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-Phenylpiperidin-4-amine can be compared to other similar compounds, such as:
N-Phenylpiperidin-4-amine: This compound has a similar structure but may exhibit different pharmacological properties.
1-Benzylpiperidin-4-amine: The benzyl group can alter the compound’s reactivity and biological activity.
4-Anilinopiperidine: This compound is structurally related and may share some chemical and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Its phenyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-phenylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJSOVLHTDPFAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611287 | |
Record name | 1-Phenylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63921-23-3 | |
Record name | 1-Phenylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylpiperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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